

potential off-target effects of dTAG-7

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Compound of Interest

Compound Name: FKBP12 PROTAC dTAG-7

Cat. No.: B1449496

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dTAG-7 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the potential off-target effects of dTAG-7. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the effective design and interpretation of experiments using the dTAG system.

Frequently Asked Questions (FAQs)

Q1: What is dTAG-7 and how does it work?

A1: dTAG-7 is a heterobifunctional small molecule degrader used in the Degradation Tag (dTAG) system. It functions by simultaneously binding to the F36V mutant of the FKBP12 protein (FKBP12F36V) and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of a target protein that has been endogenously tagged with FKBP12F36V.^{[1][2][3]} This allows for rapid and selective depletion of a protein of interest.

Q2: What are the known off-target effects of dTAG-7?

A2: dTAG-7 is designed to be highly selective for the FKBP12F36V mutant protein over its wild-type counterpart (FKBP12WT).^[1] Studies have shown that dTAG-7 has limited to no activity against FKBP12WT at effective concentrations.^[1] Furthermore, it displays minimal off-target degradation of known Cereblon neo-substrates, such as IKZF1.^[1] However, as with any small

molecule, the potential for off-target effects exists and should be assessed in the specific cellular context of your experiment.

Q3: Is dTAG-7 toxic to cells?

A3: In the cell lines evaluated in published studies, dTAG-7 and other lead dTAG molecules have demonstrated little to no cellular toxicity at concentrations effective for target degradation. [4] It is always recommended to perform a toxicity assay in your specific cell line of interest to determine the optimal non-toxic working concentration.

Q4: How quickly does dTAG-7 induce protein degradation?

A4: dTAG-7 induces rapid degradation of the target protein. Pronounced degradation can often be observed within a few hours of treatment.[1] However, the exact kinetics can vary depending on the specific target protein, its cellular localization, and the cell type being used.

Q5: Is the degradation induced by dTAG-7 reversible?

A5: Yes, the degradation is reversible. Washing out the dTAG-7 molecule from the cell culture medium will lead to the re-expression and accumulation of the target protein.[3]

Data Presentation

dTAG-7 Selectivity and Off-Target Profile

Target	Assay Type	Result	Reference
FKBP12F36V	Dual-Luciferase Reporter	Potent degradation	[1]
FKBP12WT	Dual-Luciferase Reporter	Limited to no degradation	[1]
IKZF1	Dual-Luciferase Reporter	Limited to no degradation	[1]
BRD4 (endogenously tagged)	Immunoblot	Selective degradation	[1]
Proteome-wide (NIH/3T3 cells)	RNA-sequencing	No significantly differentially expressed genes upon dTAG-13 (a similar degrader) treatment, suggesting high selectivity.	[1]

Note: Comprehensive quantitative proteomics or kinome-wide screening data for dTAG-7 is not readily available in a tabular format in the public domain. The information above is compiled from published selectivity assays.

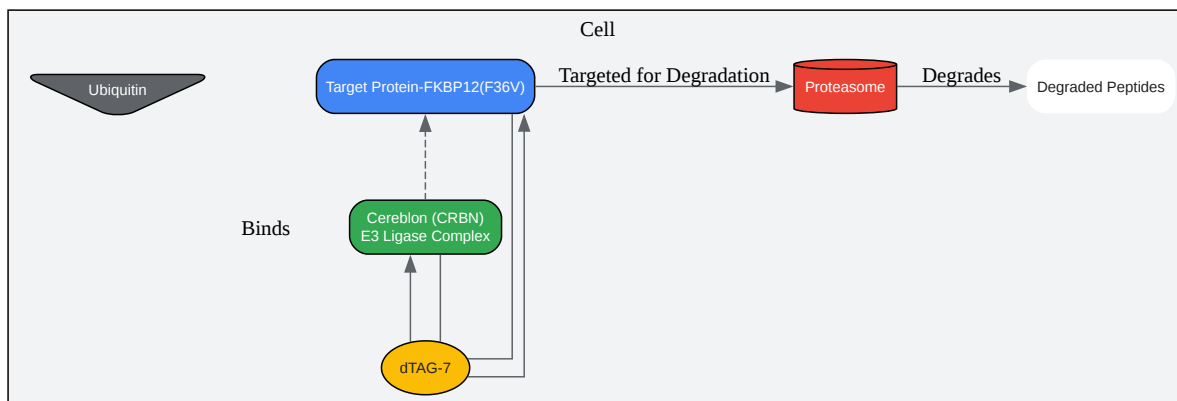
Dose-Response and Kinetics of dTAG-7

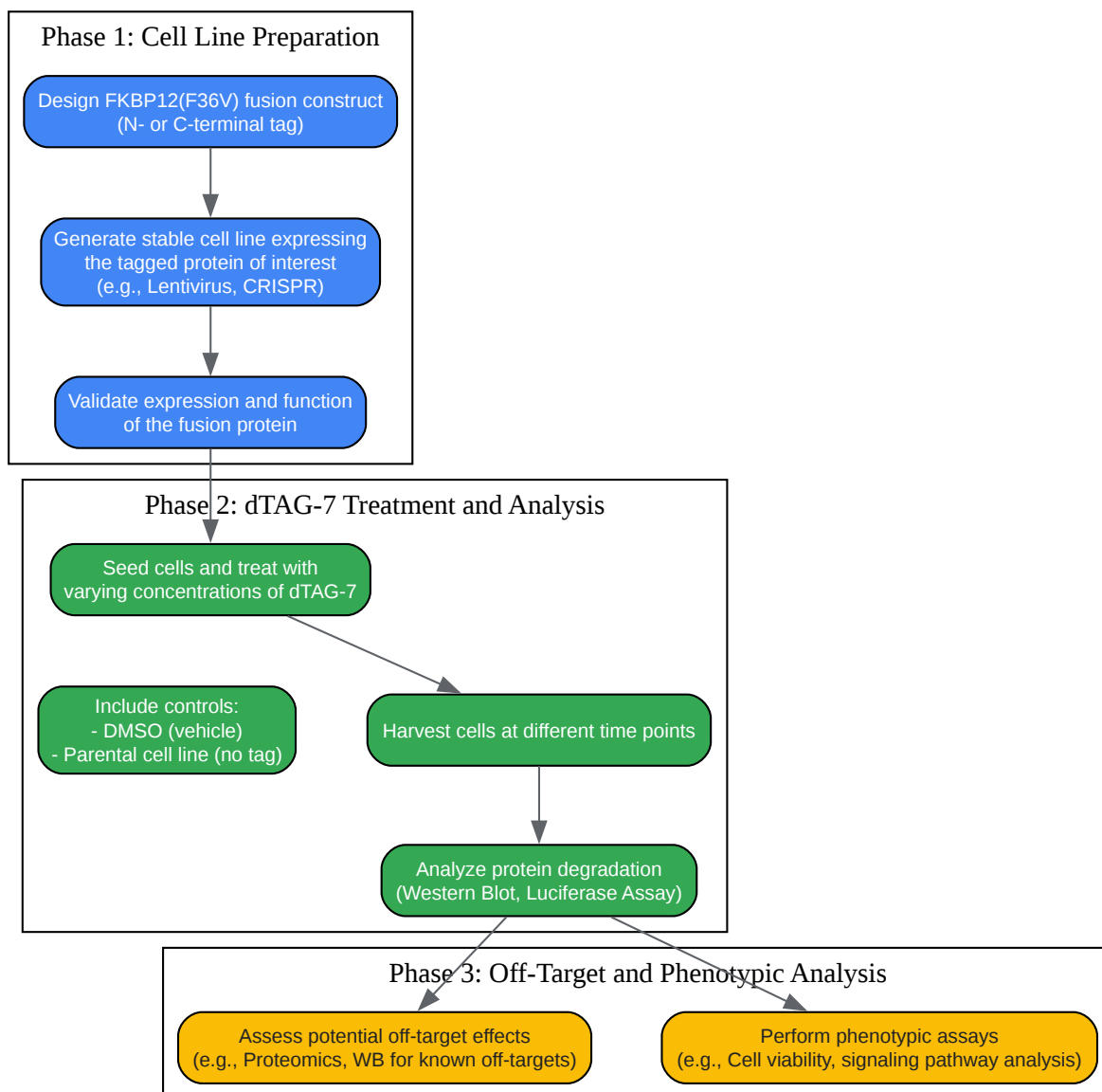
Cell Line	Target Protein	dTAG-7 Concentration	Time	% Degradation	Reference
293FTWT	FKBP12F36V-Nluc	100 nM	4 hours	Potent Reduction	[1]
MV4;11	Various FKBP12F36V fusions	50 nM	Not specified	Potent Degradation	

Note: Specific percentage of degradation can vary between target proteins and experimental systems.

Mandatory Visualizations

Signaling Pathway Diagram





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References

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